3-(4-Fluorophenyl)-6-hydrazinylpyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-hydrazinylpyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction of the pyridazine ring or the fluorophenyl group can yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced pyridazine or fluorophenyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(4-Fluorophenyl)-6-hydrazinylpyridazine can be used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It may also find applications in the development of dyes, pigments, or polymers .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine in biological systems involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and exhibits similar chemical reactivity.
2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Another compound with a fluorophenyl group, used in medicinal chemistry for its biological activities.
Uniqueness: 3-(4-Fluorophenyl)-6-hydrazinylpyridazine is unique due to the presence of both a hydrazinyl group and a pyridazine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
88490-21-5 |
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Molecular Formula |
C10H9FN4 |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
[6-(4-fluorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |
InChI Key |
MHGGAHUZDJJPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)F |
Origin of Product |
United States |
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